molecular formula C16H10ClFKNO5 B1666397 potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate CAS No. 90247-09-9

potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate

Cat. No.: B1666397
CAS No.: 90247-09-9
M. Wt: 371.79 g/mol
InChI Key: VCMOBUASDNAKAH-UHFFFAOYSA-M
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Description

potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate is a chemical compound with the molecular formula C16H8ClFNO4.K. It is also known by its systematic name, furo(3,2-f)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, potassium salt (1:1) . This compound is characterized by its unique structure, which includes a benzisoxazole moiety and a potassium ion.

Preparation Methods

The synthesis of potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate involves several steps, starting with the preparation of the benzisoxazole core. This is typically achieved through a cyclization reaction involving appropriate precursors.

Chemical Reactions Analysis

potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target. For example, in enzyme inhibition studies, this compound may bind to the active site of the enzyme and prevent substrate binding, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which includes both the benzisoxazole core and the potassium ion. This combination imparts unique chemical and biological properties to the compound, making it valuable for various applications.

Properties

CAS No.

90247-09-9

Molecular Formula

C16H10ClFKNO5

Molecular Weight

371.79 g/mol

IUPAC Name

potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate

InChI

InChI=1S/C16H9ClFNO4.K/c17-12-14-7(6-11(22-14)16(20)21)5-9-13(19-23-15(9)12)8-3-1-2-4-10(8)18;/h1-5,11H,6H2,(H,20,21);/q;+1/p-1

InChI Key

VCMOBUASDNAKAH-UHFFFAOYSA-M

Isomeric SMILES

C1C(OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)[O-].O.[K+]

SMILES

C1C(OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)[O-].[K+]

Canonical SMILES

C1C(OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)[O-].[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

90247-08-8 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro(3,2-f)-1,2-benzisoxazole-6-carboxylate
A 56234
A 56234, potassium salt
A-56234

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate
Reactant of Route 3
potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate
Reactant of Route 4
potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate
Reactant of Route 5
potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate
Reactant of Route 6
potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate

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